molecular formula C14H12N4O3S B14920181 (2E)-3-(furan-2-yl)-N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}prop-2-enamide

(2E)-3-(furan-2-yl)-N-{[2-(pyridin-3-ylcarbonyl)hydrazinyl]carbonothioyl}prop-2-enamide

Cat. No.: B14920181
M. Wt: 316.34 g/mol
InChI Key: STLBMLSYURQJCJ-AATRIKPKSA-N
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Description

3-(2-FURYL)-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}ACRYLAMIDE is a complex organic compound that features a furan ring, a pyridine ring, and a hydrazinecarbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-FURYL)-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}ACRYLAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-pyridylcarbonyl hydrazine with acryloyl chloride in the presence of a base to form the intermediate hydrazide. This intermediate is then reacted with 2-furyl isothiocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-FURYL)-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}ACRYLAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydrazinecarbothioyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced hydrazides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-FURYL)-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}ACRYLAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-FURYL)-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}ACRYLAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The hydrazinecarbothioyl group is particularly important for its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-(2-FURYL)ACRYLAMIDE: Lacks the pyridylcarbonyl hydrazino group, resulting in different chemical properties and applications.

    N-(2-FURYL)CARBOTHIOYLHYDRAZINE: Similar structure but lacks the acrylamide moiety, affecting its reactivity and biological activity.

    3-(2-FURYL)-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}PROPIONAMIDE: Similar structure with a propionamide group instead of an acrylamide group, leading to different chemical behavior.

Uniqueness

3-(2-FURYL)-N~1~-{[2-(3-PYRIDYLCARBONYL)HYDRAZINO]CARBOTHIOYL}ACRYLAMIDE is unique due to the presence of both the furan and pyridine rings, as well as the hydrazinecarbothioyl group. This combination of functional groups provides a versatile platform for various chemical reactions and potential biological activities.

Properties

Molecular Formula

C14H12N4O3S

Molecular Weight

316.34 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-N-[(pyridine-3-carbonylamino)carbamothioyl]prop-2-enamide

InChI

InChI=1S/C14H12N4O3S/c19-12(6-5-11-4-2-8-21-11)16-14(22)18-17-13(20)10-3-1-7-15-9-10/h1-9H,(H,17,20)(H2,16,18,19,22)/b6-5+

InChI Key

STLBMLSYURQJCJ-AATRIKPKSA-N

Isomeric SMILES

C1=CC(=CN=C1)C(=O)NNC(=S)NC(=O)/C=C/C2=CC=CO2

Canonical SMILES

C1=CC(=CN=C1)C(=O)NNC(=S)NC(=O)C=CC2=CC=CO2

Origin of Product

United States

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